molecular formula C10H12BrNS B13580417 4-Bromo-N-propylbenzothioamide

4-Bromo-N-propylbenzothioamide

Cat. No.: B13580417
M. Wt: 258.18 g/mol
InChI Key: ZMYVZFJBTQAVIR-UHFFFAOYSA-N
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Description

4-Bromo-N-propylbenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of a bromine atom attached to the benzene ring and a propyl group attached to the nitrogen atom of the thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-propylbenzothioamide typically involves the reaction of 4-bromobenzoyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the reaction of 4-bromobenzothioamide with propyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-propylbenzothioamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thioamide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The thioamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF).

Major Products Formed

    Substitution Reactions: Substituted benzothioamides.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Amines.

Scientific Research Applications

4-Bromo-N-propylbenzothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-propylbenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thioamide group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by blocking the substrate binding site. The propyl group enhances its lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methylbenzothioamide
  • 4-Bromo-N-ethylbenzothioamide
  • 4-Bromo-N-butylbenzothioamide

Comparison

4-Bromo-N-propylbenzothioamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides an optimal balance between lipophilicity and steric effects, enhancing its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C10H12BrNS

Molecular Weight

258.18 g/mol

IUPAC Name

4-bromo-N-propylbenzenecarbothioamide

InChI

InChI=1S/C10H12BrNS/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

ZMYVZFJBTQAVIR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)C1=CC=C(C=C1)Br

Origin of Product

United States

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